1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea
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Overview
Description
1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea typically involves the reaction of ethyl isothiocyanate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Scientific Research Applications
1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes, photographic films, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis . The compound binds to the active site of the enzyme, preventing the conversion of monophenols to o-diphenols and subsequently to o-quinones, thereby reducing melanin production .
Comparison with Similar Compounds
1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea can be compared with other thiourea derivatives such as:
This compound: This compound has similar biological activities but may differ in its chemical reactivity and stability.
This compound: Another thiourea derivative with comparable applications but distinct structural features that influence its properties.
Properties
Molecular Formula |
C10H12N4O3S |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-6-7-3-4-9(15)8(5-7)14(16)17/h3-6,15H,2H2,1H3,(H2,11,13,18)/b12-6+ |
InChI Key |
MKIARQGJLAMQQJ-WUXMJOGZSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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